molecular formula C3H3N3O2 B1665927 6-Azauracil CAS No. 461-89-2

6-Azauracil

Cat. No.: B1665927
CAS No.: 461-89-2
M. Wt: 113.08 g/mol
InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
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Description

6-Azauracil, also known as 1,2,4-triazine-3,5(2H,4H)-dione, is a heterocyclic compound that belongs to the class of triazines. It is structurally similar to uracil, a naturally occurring pyrimidine found in RNA. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

6-Azauracil (6-AU) is a pyrimidine analog of uracil . It primarily targets enzymes involved in purine and pyrimidine biosynthesis . It competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-UMP, a powerful competitive inhibitor of orotidylic acid decarboxylase .

Mode of Action

6-AU inhibits the growth of various microorganisms by depleting intracellular guanosine triphosphate (GTP) and uridine triphosphate (UTP) nucleotide pools . It causes changes in the nucleoside pools, lowering GTP levels by inhibiting IMP dehydrogenase (Imd2), which participates in the first step of the GMP anabolic pathway, as well as in the UTP levels .

Biochemical Pathways

The biochemical pathways affected by 6-AU are primarily those involved in nucleotide biosynthesis. The compound competes with substrates in the pyrimidine biosynthetic pathway, leading to the production of 6-aza-UMP, which inhibits orotidylic acid decarboxylase . This results in the depletion of GTP and UTP nucleotide pools, affecting the synthesis of RNA and DNA .

Result of Action

The result of 6-AU’s action is the inhibition of growth in various microorganisms, including yeast . This is achieved through the depletion of intracellular GTP and UTP nucleotide pools, which diminishes transcription elongation . In yeast, 6-AU has been shown to induce transcription of the PUR5 gene, which encodes IMPDH-related enzymes .

Action Environment

It is known that 6-au enters saccharomyces cerevisiae cells through the uracil permease fur4 . This suggests that the presence and activity of specific transport proteins in the cell membrane may influence the efficacy of 6-AU.

Biochemical Analysis

Biochemical Properties

6-Azauracil plays a significant role in biochemical reactions by inhibiting the growth of various microorganisms. It achieves this by depleting intracellular guanosine triphosphate (GTP) and uridine triphosphate (UTP) nucleotide pools . The compound interacts with enzymes such as orotidine-5’-monophosphate decarboxylase (OMPdecase), inhibiting its activity and thereby affecting nucleotide biosynthesis . Additionally, this compound has been shown to inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for GTP biosynthesis .

Cellular Effects

This compound exerts various effects on cellular processes. In yeast cells, it has been observed to cause changes in nucleoside pools, leading to a reduction in GTP levels by inhibiting IMP dehydrogenase . This depletion of nucleotide pools affects transcription elongation and overall cell viability. Furthermore, this compound has been shown to induce transcriptional changes in genes involved in nucleotide metabolism, such as the PUR5 gene in Saccharomyces cerevisiae .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting enzymes involved in nucleotide biosynthesis. It competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-UMP, a powerful competitive inhibitor of orotidylic acid decarboxylase . This inhibition leads to alterations in nucleotide pool levels, which in turn affects transcription elongation and other cellular processes. Additionally, this compound has been shown to induce changes in gene expression by affecting the activity of RNA polymerase II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be stable at room temperature and can be dissolved in ammonium hydroxide to yield a clear solution . Long-term exposure to this compound has been shown to cause diminished transcription of certain genes, such as the GAL1 gene in yeast . Additionally, mutants defective in histone methyltransferase genes have increased susceptibility to this compound treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, high doses of this compound have been shown to induce profound hypnosis and weight loss, with repeated administration proving fatal at certain levels . In dogs, repeated administration of the compound caused anorexia, vomiting, diarrhea, emaciation, lethargy, and death . In monkeys, even massive doses failed to elicit toxic manifestations .

Metabolic Pathways

This compound is involved in the pyrimidine biosynthetic pathway, where it is transformed into 6-aza-UMP, a competitive inhibitor of orotidylic acid decarboxylase . This inhibition leads to alterations in nucleotide pool levels, affecting various metabolic processes. The compound also interacts with enzymes such as inosine monophosphate dehydrogenase, further influencing nucleotide metabolism .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. In yeast, it has been shown to enter cells through the uracil permease Fur4 . The compound’s distribution within tissues and cells affects its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with various biomolecules. In yeast, it has been observed to localize in the plasma membrane, where it interacts with the SNG1 protein to confer resistance to the compound . This localization is crucial for its inhibitory effects on nucleotide biosynthesis and transcription elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-azauracil typically involves the cyclization of semicarbazone derivatives. One common method includes the cyclization of semicarbazone of glyoxylic acid using an excess of a trialkyl-silylation agent, followed by acid hydrolysis to yield this compound . Another method involves the reaction of silylated 6-azauracils with appropriate chloroethers to produce non-nucleoside derivatives .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The key steps include the preparation of semicarbazone intermediates, cyclization, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Azauracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Azauracil is unique due to its ability to inhibit multiple enzymes in the nucleotide biosynthesis pathway, making it a potent growth inhibitor for various microorganisms.

Properties

IUPAC Name

2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYSWLZOPCOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060042
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Molecular Weight

113.08 g/mol
Source PubChem
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CAS No.

461-89-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name Azauracil
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Record name 6-Azauracil
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Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name 6-AZAURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 6-azauracil?

A1: this compound exerts its biological effects primarily by disrupting pyrimidine nucleotide biosynthesis. It achieves this by inhibiting uracil phosphoribosyltransferase, a key enzyme in the pyrimidine salvage pathway. [] This enzyme typically converts uracil to uridine monophosphate (UMP), a precursor for RNA synthesis. By inhibiting this conversion, this compound effectively starves cells of the pyrimidine nucleotides crucial for RNA production. [, ]

Q2: How does the inhibition of uracil phosphoribosyltransferase by this compound impact cells?

A2: Inhibition of uracil phosphoribosyltransferase leads to a depletion of UMP, ultimately hindering RNA synthesis. [, ] This disruption in RNA synthesis has a cascading effect on various cellular processes, leading to growth inhibition and cell death. [, , ]

Q3: Are there other enzymes involved in pyrimidine metabolism that are affected by this compound?

A3: Yes, in addition to inhibiting uracil phosphoribosyltransferase, this compound can be metabolized to 6-azauridine monophosphate, a potent inhibitor of orotate monophosphate decarboxylase. [, ] This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, further contributing to the overall disruption of pyrimidine metabolism.

Q4: Does this compound directly influence beta-alanine metabolism?

A4: Research indicates that this compound indirectly affects beta-alanine metabolism in rats by inhibiting enzymes responsible for its catabolism, specifically beta-alanine-oxoglutarate aminotransferase and D-3-aminoisobutyrate-pyruvate aminotransferase. [] This inhibition leads to an accumulation of beta-alanine in the liver, though the exact mechanism behind this enzyme inhibition remains to be fully elucidated. []

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C3H3N3O2, and its molecular weight is 113.08 g/mol.

Q6: What spectroscopic techniques have been employed to characterize this compound and its derivatives?

A6: Several spectroscopic methods have been used to elucidate the structural features of this compound and its derivatives. These include:* Infrared Spectroscopy (IR): This technique provides information about the functional groups present in the molecule, such as carbonyl and amine groups. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR spectroscopy helps determine the structure and purity of the synthesized compounds, providing details about the arrangement of hydrogen and carbon atoms. [, ]* Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the molecule, aiding in structure confirmation and identification. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has played a role in understanding this compound. For instance, studies have employed quantum chemical calculations to investigate the water-assisted intramolecular proton-transfer processes of 5- and this compound in aqueous solutions. [] This involved using methods like MP2 and CCSD(T) to determine the optimized geometries and energies of various tautomeric forms of the molecule in the presence of explicit water molecules and a continuum solvent model. []

Q8: How does the structure of this compound relate to its biological activity?

A8: Modifications to the this compound structure significantly impact its activity. For example, benzylation at the N-1 position, mimicking the ribose phosphate attachment site in natural nucleotides, enhances anticoccidial activity. [] Introducing electron-withdrawing substituents on the benzyl group further augments this effect. [] Studies on derivatives with phenyl sulfide and phenyl sulfone side chains at the N-1 position reveal a substantial potency increase against coccidial infections, highlighting the importance of specific structural features for activity. []

Q9: What types of in vivo models have been used to evaluate the efficacy of this compound?

A10: Various in vivo models have been employed to assess the efficacy of this compound and its derivatives. These include:* Avian Coccidiosis Model: Studies have demonstrated the effectiveness of this compound derivatives in preventing coccidial infections in chickens. [, , , ] Notably, modifications to the N-1 substituent drastically influence potency, with some derivatives exhibiting up to a 4000-fold increase in potency compared to this compound. [] * Plant Models: Researchers have utilized tobacco tissue cultures to examine the growth inhibitory effects of this compound and its derivatives, drawing parallels to their effects on nucleic acid synthesis in mammalian systems. [] Additionally, studies on cotton ovules grown in vitro have revealed that this compound induces boron deficiency-like symptoms, providing insights into the potential role of this compound in plant metabolism. []

Q10: Has this compound been investigated in clinical trials?

A11: While this compound has been explored in clinical settings, its use has been limited due to concerns over its toxicity, particularly its effects on the central nervous system. [] Early clinical studies focused on its potential as an anticancer agent, but these were hampered by its adverse effects. []

Q11: Have any resistance mechanisms to this compound been identified?

A12: Yes, studies using plant cells have identified that resistance to this compound can arise from the loss of uracil phosphoribosyltransferase activity. [] This suggests that cells lacking this enzyme can bypass the metabolic block imposed by this compound, enabling them to maintain pyrimidine nucleotide levels and survive.

Q12: What are the primary safety concerns associated with this compound?

A13: The primary safety concerns surrounding this compound relate to its neurological effects. Clinical studies have reported that this compound can induce a range of central nervous system disturbances, including lethargy, sensory and motor abnormalities, and electroencephalographic changes. [] Children appear to be more susceptible to these neurological effects than adults. []

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